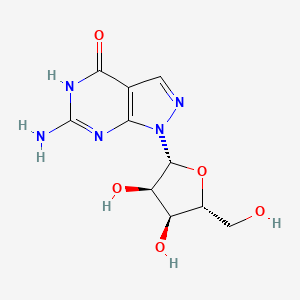
2-Chloro-6-nitroquinazolin-4(1H)-one
Descripción general
Descripción
2-Chloro-6-nitroquinazolin-4(1H)-one, also known as CNQ, is an organic compound with a wide range of scientific applications. It is a member of the quinazolinone family, which is a group of heterocyclic compounds that are used in a variety of pharmaceuticals, pesticides, and other products. CNQ has been studied extensively in the fields of biochemistry, physiology, and drug development, and has been found to have a number of beneficial properties.
Mecanismo De Acción
2-Chloro-6-nitroquinazolin-4(1H)-one has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Chloro-6-nitroquinazolin-4(1H)-one can reduce inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-6-nitroquinazolin-4(1H)-one has been found to have a number of beneficial biochemical and physiological effects. It has been found to be an effective antioxidant and anti-inflammatory agent, as well as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been found to have anti-cancer properties, as well as anti-diabetic and anti-HIV/AIDS properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments include its easy synthesis and its wide range of applications. It is also relatively inexpensive and can be stored at room temperature for long periods of time. The main limitation of using 2-Chloro-6-nitroquinazolin-4(1H)-one in lab experiments is its potential toxicity, as it has been found to be toxic in high doses.
Direcciones Futuras
The potential future directions for 2-Chloro-6-nitroquinazolin-4(1H)-one research include further exploration of its biochemical and physiological effects, development of more efficient synthesis methods, and investigation into its potential therapeutic applications. Additionally, further research into its potential toxicity and side effects should be conducted. Other potential directions include exploring its potential use in other areas, such as agriculture and industrial applications, and investigating its potential use in nanotechnology.
Aplicaciones Científicas De Investigación
2-Chloro-6-nitroquinazolin-4(1H)-one has been studied extensively in the fields of biochemistry, physiology, and drug development. In biochemistry, it has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). In physiology, it has been found to be an effective antioxidant and anti-inflammatory agent. In drug development, it has been used to develop new drugs to treat a variety of conditions, such as cancer, diabetes, and HIV/AIDS.
Propiedades
IUPAC Name |
2-chloro-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJRXYMXBVELPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513574 | |
| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-nitroquinazolin-4(1H)-one | |
CAS RN |
80195-33-1 | |
| Record name | 2-Chloro-6-nitroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-fluorophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462291.png)
![Methyl 2-[(3,4-difluorophenyl)(hydroxy)methyl]prop-2-enoate](/img/structure/B1462292.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1462293.png)

![N-[(4-bromophenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1462298.png)
![6-Chloro-3-(4-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1462300.png)

![3-{[(2-Chlorophenyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylic acid](/img/structure/B1462302.png)
![(Butan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462303.png)

![9-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B1462306.png)

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1462311.png)
